molecular formula C9H11NS B13159253 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine

4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13159253
M. Wt: 165.26 g/mol
InChI Key: PFHUXTMIRPNHQI-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring fused with a tetrahydropyridine moietyThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between a thiophene derivative and a suitable amine, followed by cyclization to form the tetrahydropyridine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Pyridine: A six-membered nitrogen-containing heterocycle.

    Piperidine: A fully saturated analog of pyridine.

Uniqueness: 4-(Thiophen-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its combined structural features of thiophene and tetrahydropyridine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

4-thiophen-3-yl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H11NS/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1,3,6-7,10H,2,4-5H2

InChI Key

PFHUXTMIRPNHQI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CSC=C2

Origin of Product

United States

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